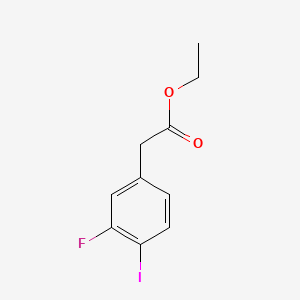

Ethyl 2-(3-fluoro-4-iodophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate typically involves the esterification of 2-(3-fluoro-4-iodophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Ethyl 2-(3-fluoro-4-iodophenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-fluoro-4-azidophenyl)acetate .

Applications De Recherche Scientifique

Ethyl 2-(3-fluoro-4-iodophenyl)acetate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-fluoro-4-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Ethyl 2-(3-fluoro-4-iodophenyl)acetate can be compared with similar compounds such as:

Ethyl 2-(3-fluoro-4-bromophenyl)acetate: This compound has a bromine atom instead of iodine, which can affect its reactivity and applications.

Ethyl 2-(3-fluoro-4-chlorophenyl)acetate: The presence of chlorine instead of iodine can lead to different chemical properties and reactivity.

Ethyl 2-(3-fluoro-4-methylphenyl)acetate: The methyl group provides different steric and electronic effects compared to iodine.

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

Ethyl 2-(3-fluoro-4-iodophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10FIO2

- Molecular Weight : 292.09 g/mol

- IUPAC Name : this compound

The presence of both fluorine and iodine substituents on the aromatic ring significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen atoms (fluorine and iodine) enhance lipophilicity and potentially improve binding affinity to target proteins.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), affecting signaling pathways related to various physiological processes.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can demonstrate enhanced activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREF).

| Compound | Activity Against MRSA (µg/mL) | Activity Against VREF (µg/mL) |

|---|---|---|

| Compound A | 4 | 8 |

| Compound B | 2 | 4 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Cytotoxicity Assays

Toxicity assays conducted on various cell lines, including HeLa and Vero cells, suggest that this compound may exhibit low cytotoxicity at therapeutic concentrations. This aspect is critical for drug development as it indicates a favorable safety profile.

Case Studies

- Antibacterial Efficacy : A study focused on the antibacterial efficacy of halogenated phenolic compounds revealed that this compound showed promising results against specific Gram-positive bacteria while maintaining low toxicity levels in mammalian cell lines. This suggests its potential use in developing new antibacterial agents.

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have demonstrated that modifications in the halogen substituents can lead to significant changes in biological activity. For example, increasing the electronegativity of substituents generally enhances antimicrobial potency.

Propriétés

IUPAC Name |

ethyl 2-(3-fluoro-4-iodophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSKFYHLLRBZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721437 |

Source

|

| Record name | Ethyl (3-fluoro-4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261606-34-1 |

Source

|

| Record name | Ethyl (3-fluoro-4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.